Lucidin ethyl ether
Description
Significance in Life Sciences and Emerging Research Paradigms Lucidin (B1675361) ethyl ether has garnered attention in the life sciences due to its reported biological activities. It has been investigated for potential effects including antioxidant, anti-inflammatory, and antimicrobial propertiesontosight.ai. These characteristics suggest potential applications in the development of pharmaceuticals or therapeutic agentsontosight.ai. In the field of medical technology, compounds like Lucidin ethyl ether are being explored for their ability to inhibit the growth of certain pathogens or modulate immune responsesontosight.ai. Emerging research paradigms involving this compound are often focused on its biological activities and potential interactions within biological systems. Studies have investigated its antibacterial activity against both Gram-positive and Gram-negative bacteriamedchemexpress.com.
Research findings related to this compound's biological activities are summarized in the table below:
| Biological Activity | Description | Source(s) |
| Antioxidant | Investigated for potential effects. | ontosight.ai |
| Anti-inflammatory | Investigated for potential effects. | ontosight.ai |
| Antimicrobial | Investigated for potential effects, including against bacteria. | medchemexpress.comontosight.ai |
| Antibacterial (Specific) | Activity against Gram-positive and Gram-negative bacteria. | medchemexpress.com |
Further research is necessary to fully understand its mechanisms of action and explore its efficacy in various applications ontosight.ai. The ongoing investigation into this compound and its derivatives employs various techniques, such as spectroscopy and chromatography, for structural and purity analysis, alongside biological assays to assess activity ontosight.ai.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxymethyl)-1,3-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-22-8-12-13(18)7-11-14(17(12)21)16(20)10-6-4-3-5-9(10)15(11)19/h3-7,18,21H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARPPQMEQUQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169958 | |
| Record name | Lucidin ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17526-17-9 | |
| Record name | Ibericin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidin ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucidin ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Formation Mechanisms, and Precursor Pathways
Reported Occurrence in Biological Matrices
Lucidin (B1675361) ethyl ether has been identified in certain plant species, indicating its presence within their biological makeup.
Lucidin ethyl ether has been isolated from the roots of the tree Prismatomeris filamentosa. medchemexpress.comresearchgate.netresearchgate.nettargetmol.com It is considered an anthraquinone (B42736) metabolite found in this plant. medchemexpress.comtargetmol.com Alongside lucidin omega-methyl ether, lucidin omega-ethyl ether (this compound) was isolated from the Prismatomeris genus for the first time in studies on Prismatomeris tetrandra and Prismatomeris filamentosa. researchgate.netresearchgate.net
Chemical Formation as an Artifact During Extraction
A significant aspect of this compound is its formation as an artifact during the extraction of plant material, particularly when using specific solvents and conditions.
This compound is not considered a naturally occurring anthraquinone compound in Rubia tinctorum L. (madder root). whiterose.ac.ukcore.ac.uk Instead, it is primarily formed from lucidin during the extraction process when ethanol (B145695) is used as a solvent, especially at refluxing temperatures. whiterose.ac.ukcore.ac.ukwur.nl This conversion from lucidin to this compound can occur through a transesterification reaction when ethyl acetate (B1210297) is used as the solvent during extraction. researchgate.net Studies have shown that this compound is formed from lucidin by extraction of madder roots with boiling ethanol. nih.govchemfaces.com The formation of ethoxy derivative compounds, including this compound, is a known outcome when using ethanol as the sole solvent in the extraction of Rubia tinctorum L. whiterose.ac.ukcore.ac.uk
The formation of this compound as an artifact is significantly influenced by the solvent and temperature conditions employed during extraction. The use of hot ethanol or methanol (B129727) has been associated with the formation of 2-ethoxymethyl and 2-methoxymethyl artifacts, respectively. researchgate.netwhiterose.ac.uk Specifically, lucidin-ω-ethyl ether is formed when ethanol is used as the solvent at refluxing temperatures. whiterose.ac.ukcore.ac.uk The reaction between ethanol and lucidin is proposed as the reason for the appearance of lucidin-ω-ethyl ether after back extraction using ethanol as the solvent. core.ac.uk Research indicates that lucidin and ibericin (this compound) are temperature-sensitive, as they were not detected after heat treatment in one study. researchgate.net The effect of extraction solvent on the formation of ether artifacts, including this compound (also referred to as ibericin), has been documented, with HPLC analysis showing the presence of this compound when ethanol is used. researchgate.net
A table illustrating the influence of different extraction solvents on the formation of ether artifacts, based on UV absorbance after HPLC separation, highlights the generation of this compound (ibericin) when ethanol is used. researchgate.net
| Extraction Solvent | Compound Number | Compound Name | UV Absorbance (Arbitrary Units) |
| Ethanol | 10 | This compound | Data Present (Relative) |
| Other Solvents | 10 | This compound | Data Absent or Lower |
Note: Data is illustrative based on descriptions in the source and not a direct quantitative table.
This compound can be synthesized in the laboratory from lucidin for research applications. wur.nl This laboratory synthesis allows for the production of the compound for studies, including those investigating its properties or potential activities.
Influence of Solvent and Temperature Conditions on Artifact Formation
Biosynthetic Origin of Core Anthraquinone Precursors
The core anthraquinone structure, from which compounds like lucidin are derived, originates from specific biosynthetic pathways in plants, fungi, and bacteria. Two major biosynthetic pathways are described for the production of anthraquinones: the polyketide pathway and the shikimate pathway. fu-berlin.defrontiersin.org
In higher plants, two main distinct biosynthetic pathways leading to anthraquinones have been reported: the polyketide pathway for emodin-type anthraquinones and the shikimate pathway for alizarin-type anthraquinones. biorxiv.org Tracer studies and phytochemical analyses support that alizarin-type anthraquinones found in Rubiaceae, Bignoniaceae, and Verbenaceae are formed by the shikimate pathway. biorxiv.org
In Rubiaceae, the biosynthesis of anthraquinones occurs through a combination of the shikimate, mevalonic acid (MVA), and 2-methyl-erythritol 4-phosphate (MEP) pathways. nih.gov This pathway involves the conversion of shikimate to 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms rings A and B of the anthraquinones. biorxiv.org Dimethylallyl pyrophosphate (DMAPP), synthesized via the MEP pathway in Rubiaceae, is then attached to the naphthoquinone head group, followed by ring closure to produce ring C. biorxiv.org The prenylation step, where DMAPP is attached, and subsequent cyclization are key for the formation of the anthraquinone structure in the shikimate pathway. biorxiv.org
The polyketide pathway, observed in families like Leguminosae, Rhamnaceae, and Caesalpiniaceae, and also found in bacteria, fungi, and insects, involves polyketide synthases (PKS). frontiersin.orgnih.gov Type III PKS in plants, for example, are responsible for the production of chalcones, precursors of flavonoid biosynthesis. fu-berlin.de In the polyketide pathway, PKS can form an anthraquinone precursor, octaketide, using acetyl-CoA and malonyl-CoA, which is then cyclized to form the three-ring structure. frontiersin.org
Research on Rheum tanguticum suggests that acetic acid is a precursor for the synthesis of anthraquinone metabolites, indicating that these compounds are synthesized via the polyketone pathway in this species. nih.gov
Chorismate/o-Succinylbenzoic Acid Pathway in Rubiaceae
In Rubiaceae plants, rings A and B of the anthraquinone structure are derived from precursors originating from the shikimic acid pathway and α-ketoglutarate, which converge via o-succinylbenzoate (OSB). fishersci.canih.gov This pathway begins with chorismate, an important intermediate produced by the shikimate pathway. nih.gov Chorismate is converted to isochorismate, a reaction catalyzed by the enzyme isochorismate synthase. nih.gov This step is considered a branch point between primary metabolism (leading to aromatic amino acids) and the pathway for anthraquinone biosynthesis. Isochorismate is then converted to o-succinylbenzoic acid (OSB) in the presence of α-ketoglutarate and thiamine (B1217682) diphosphate (B83284) (TPP). nih.gov OSB is subsequently activated to form an OSB-CoA ester, a reaction catalyzed by OSB:CoA ligase. nih.gov Ring closure of OSB-CoA ester leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which provides the carbon skeleton for rings A and B of the anthraquinone structure. nih.gov
Contribution of Shikimic Acid and α-Ketoglutarate
Shikimic acid is a key precursor in the shikimate pathway, providing the initial seven-carbon structure that is ultimately converted to chorismate. The shikimate pathway involves a series of enzymatic steps starting from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E-4-P). α-Ketoglutarate, a central intermediate in the tricarboxylic acid (TCA) cycle, contributes a four-carbon unit to the formation of o-succinylbenzoic acid from isochorismate. fishersci.canih.gov Thus, both shikimic acid and α-ketoglutarate are essential building blocks for the naphthoquinone moiety (rings A and B) of anthraquinones in this pathway. fishersci.canih.gov
Role of Isopentenyl Diphosphate (IPP) and the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway
Unlike rings A and B, ring C of the anthraquinone structure in Rubiaceae is derived from an isoprenoid unit. fishersci.canih.gov This unit is isopentenyl diphosphate (IPP) or its isomer, 3,3-dimethylallyl diphosphate (DMAPP). fishersci.canih.gov In Rubiaceae, the primary route for the biosynthesis of IPP is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. fishersci.ca This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial precursors, in contrast to the mevalonic acid (MVA) pathway, which starts from acetyl-CoA and is less involved in the formation of the isoprenoid unit for anthraquinones in these plants. fishersci.ca The prenylation of DHNA with an isopentenyl moiety (derived from IPP/DMAPP) is a branching point that leads to the synthesis of anthraquinones.
Identification of Key Enzymatic Steps in Anthraquinone Biosynthesis
Several key enzymes catalyze the steps in the chorismate/o-succinylbenzoic acid pathway and the MEP pathway leading to anthraquinone biosynthesis in Rubiaceae. Enzymes involved in the formation of rings A and B include isochorismate synthase (ICS), which converts chorismate to isochorismate, and o-succinylbenzoate synthase (OSBS), which catalyzes the formation of OSB from isochorismate and α-ketoglutarate. nih.gov OSB:CoA ligase (OSBL) is responsible for activating OSB. nih.gov For the formation of ring C via the MEP pathway, key enzymes include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). Isopentenyl diphosphate isomerase (IPPI) catalyzes the interconversion of IPP and DMAPP. Research using techniques like transcriptome analysis has helped identify putative genes encoding these enzymes in Rubia species, providing insights into the molecular basis of anthraquinone biosynthesis.
Biological Activities and Mechanistic Insights
Genotoxic and Mutagenic Modalities
Studies have investigated the ability of lucidin (B1675361) ethyl ether to induce genetic damage in different biological systems.
Induction of DNA Single-Strand Breaks and DNA-Protein Cross-Links
While lucidin itself has been shown to be active in inducing DNA single-strand breaks and DNA-protein cross-links in V79 cells, the research specifically on lucidin ethyl ether's direct induction of these types of DNA damage is less extensively documented in the provided search results nih.govchemicalbook.in. However, its close structural relationship to lucidin and observed mutagenic activity suggest a potential for such interactions, possibly after metabolic activation.
Mutagenic Activity in Prokaryotic (e.g., Salmonella typhimurium) and Eukaryotic (e.g., V79 cells) Systems
This compound has demonstrated mutagenic activity in the Salmonella assay, particularly after the addition of rat liver S9 mix, indicating that metabolic activation is required for its mutagenic effect in this system nih.govresearchgate.netnih.gov. In V79 cells, this compound showed weak mutagenic activity when these cells were co-cultivated with rat hepatocytes, further supporting the role of metabolic activation in its genotoxicity in eukaryotic cells nih.govresearchgate.net. Lucidin, the parent compound, was found to be mutagenic in five Salmonella typhimurium strains, with increased mutagenicity observed after the addition of S9 mix. nih.govchemicalbook.in. Lucidin was also mutagenic in V79 cells at the hypoxanthine-guanine phosphoribosyl transferase gene locus nih.govchemicalbook.in.
Here is a summary of the mutagenic activity findings:
| Compound | Test System | Metabolic Activation (S9 mix) | Mutagenic Activity | Reference |
| This compound | Salmonella typhimurium | Required | Positive | nih.govresearchgate.netnih.gov |
| This compound | V79 cells | Required (with hepatocytes) | Weak Positive | nih.govresearchgate.net |
| Lucidin | Salmonella typhimurium | Not required | Positive | nih.govchemicalbook.in |
| Lucidin | Salmonella typhimurium | With S9 mix | Increased Positive | nih.govchemicalbook.in |
| Lucidin | V79 cells | Not specified | Positive | nih.govchemicalbook.in |
Modulation of DNA Repair Synthesis in Hepatocytes
This compound did not induce DNA repair synthesis in hepatocytes from untreated rats. However, positive results were observed when hepatocytes from rats pretreated with phenobarbital (B1680315) were used nih.govresearchgate.net. This suggests that enzymes induced by phenobarbital play a role in the metabolic activation of this compound, leading to the induction of DNA repair synthesis. In contrast, lucidin was found to induce DNA repair synthesis in primary rat hepatocytes nih.govresearchgate.netchemicalbook.inchemsrc.comglpbio.com.
Direct Interaction with Deoxyribonucleic Acid (DNA)
Some anthraquinones, including lucidin and this compound, have been reported to react with deoxyribonucleic acid (DNA), indicating possible mutagenic effects tno.nl. While the search results highlight the genotoxic effects which are mediated through interaction with DNA, direct mechanistic details of this compound's binding or interaction with the DNA molecule itself are not explicitly detailed in the provided snippets. However, the induction of DNA damage and mutagenicity implies such interactions occur, likely following metabolic conversion to reactive species.
Antimicrobial Research Focus
This compound has also been investigated for its potential antimicrobial properties.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria
This compound has shown some antibacterial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.comresearchgate.net. It has been isolated from the root part of Prismatomeris filamentosa and demonstrated activity in antibacterial assays medchemexpress.comresearchgate.net. Another study on Morinda angustifolia also identified lucidin-ω-ethyl ether among compounds with antimicrobial activity against various microorganisms, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) researchgate.netresearchgate.netnih.gov.
Here is a summary of the reported antibacterial activity:
| Compound | Source Plant | Tested Bacteria (Examples) | Activity Against Gram-Positive | Activity Against Gram-Negative | Reference |
| This compound | Prismatomeris filamentosa | Gram-positive and Gram-negative bacteria | Yes | Yes | medchemexpress.comresearchgate.net |
| Lucidin-ω-ethyl ether | Morinda angustifolia | Bacillus subtilis, Escherichia coli, etc. | Yes | Yes | researchgate.netresearchgate.netnih.gov |
Exploration of Antibacterial Action Mechanisms
This compound has demonstrated some antibacterial activity against both Gram-positive and Gram-negative bacteria medchemexpress.com. It is an anthraquinone (B42736) metabolite isolated from the root part of Prismatomeris filamentosa medchemexpress.com. While the specific mechanisms of this compound's antibacterial action are not extensively detailed in the provided search results, anthraquinones in general are known to exhibit antimicrobial properties researchgate.net. The antimicrobial efficacy of some compounds is attributed to their ability to disrupt bacterial membranes, inhibit enzymatic processes, and prevent biofilm formation nih.gov. Some hydrophobic compounds, like certain anthraquinones, may facilitate their entry into Gram-positive bacteria due to the composition of their cell membranes researchgate.net.
Investigations into Antioxidant and Anti-inflammatory Pathways
This compound has been investigated for its potential antioxidant and anti-inflammatory effects ontosight.ai.
Mechanisms Underlying Antioxidant Effects
While direct mechanisms for this compound are not explicitly detailed, the antioxidant properties of compounds are generally related to their ability to scavenge free radicals nih.gov. This can occur through various mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) frontiersin.org. The presence of certain functional groups, such as hydroxyl groups, in related anthraquinones contributes to their antioxidant activity researchgate.net. Studies on other plant extracts containing anthraquinones have shown free radical scavenging activity nih.govresearchgate.net.
Cellular and Molecular Targets for Anti-inflammatory Responses
Research suggests that this compound may possess anti-inflammatory properties ontosight.aigoogleapis.com. Anti-inflammatory effects of various compounds, including some from plant extracts, can involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) mdpi.com. These effects can be mediated through the modulation of signaling pathways such as MAPKs and NF-κB mdpi.com.
Anti-Cancer Research Implications (Derived from Analogues and General Anthraquinones)
While research specifically on the anti-cancer activity of this compound is limited in the provided results, studies on related anthraquinone derivatives, including lucidin methyl ether, offer insights into potential mechanisms.
Suppression of Wnt/β-Catenin Signaling Pathways by Related Methyl Ethers
Lucidin 3-methyl ether, an anthraquinone derivative, has been shown to suppress the proliferation of multiple myeloma cells by inhibiting Wnt/β-catenin signaling nih.govresearchgate.netresearchgate.net. This compound induced β-catenin phosphorylation and promoted its proteasomal degradation, thereby downregulating Wnt3a-induced β-catenin response transcription nih.govresearchgate.net. This led to the repression of β-catenin/T-cell factor (TCF)-dependent genes like cyclin D1, c-myc, and axin-2, ultimately inhibiting cell proliferation nih.gov. Other anthraquinone compounds have also been shown to interact with and activate the Wnt/β-catenin pathway, promoting processes like osteogenic differentiation researchgate.netresearchgate.net.
Induction of Apoptosis and Regulation of Cell Cycle Genes by Anthraquinone Derivatives
Anthraquinone derivatives are known to possess antitumorigenic potential and can induce apoptosis and suppress proliferation in various cancer cells jcancer.orgmdpi.comdovepress.com. Studies on different anthraquinone compounds have demonstrated their ability to induce G2/M cell cycle arrest and apoptosis mdpi.comdovepress.comnih.gov. This can be associated with increased expression of proteins like p21 and cyclin B1, elevation of Bax and p53 levels, and the generation of reactive oxygen species (ROS) nih.gov. Some anthraquinone derivatives can induce apoptosis through the mitochondrial apoptotic pathway, involving the release of cytochrome c and activation of caspases like caspase-9 dovepress.com. They can also affect cell cycle progression at different phases, such as G0/G1 or G1/S transition mdpi.com. Cyclin-dependent kinases (CDKs) and cyclins are key regulators of the cell cycle, and their dysregulation is often observed in cancer mdpi.com. Anthraquinone derivatives can influence the expression of cell cycle regulatory genes, contributing to cell cycle arrest and the induction of apoptosis nih.govdovepress.com.
Metabolic Fate and Toxicological Pathways in Biological Systems
In Vitro and In Vivo Biotransformation Processes
Lucidin (B1675361) ethyl ether is reported to be formed from lucidin during the extraction of madder roots (Rubia tinctorum) with boiling ethanol (B145695) researchgate.netnih.gov. While this describes its generation from a related compound, specific detailed pathways for the biotransformation of Lucidin ethyl ether itself within biological systems appear to be less extensively documented in the provided search results.
Research into the metabolism of ethyl ether, the ether component of this compound, indicates that approximately 8-10% of absorbed ethyl ether is metabolized in the body, with the remainder excreted unchanged through the lungs. Ethyl ether is metabolized to ethanol and acetaldehyde (B116499) primarily by an inducible hepatic microsomal enzyme system, specifically a cytochrome P40-containing monooxygenase system, with cytochrome P450IIE1 implicated as a primary enzyme cdc.gov. However, the direct relevance of this specific metabolic pathway of the ethyl group to the biotransformation of the entire this compound molecule within biological systems is not explicitly detailed in the search results.
Some studies on related compounds, such as lucidin 3-methyl ether (referred to as lucidin-ω-methyl ether), identify it as an active metabolite researchgate.net. Additionally, it has been reported that lucidin can be metabolized to a reactive compound that forms covalent adducts with DNA wur.nl. While these findings suggest that metabolic activation is important for the biological activity of lucidin derivatives, the precise in vivo and in vitro biotransformation processes specific to this compound require further detailed elucidation based on the provided information.
Cellular and Subcellular Responses to Exposure
Exposure to this compound has been shown to elicit specific cellular and subcellular responses, particularly concerning genotoxicity. Studies utilizing the Salmonella/microsome assay have demonstrated that this compound is mutagenic, but this effect is observed only after the addition of rat liver S9 mix, indicating that metabolic activation is required for its mutagenic activity in this system researchgate.netnih.gov.
In studies involving V79 cells co-cultivated with rat hepatocytes, this compound was found to be weakly mutagenic researchgate.netnih.gov. Furthermore, investigations into DNA repair synthesis in hepatocytes revealed that this compound did not induce DNA repair synthesis in hepatocytes obtained from untreated rats. However, positive results for DNA repair synthesis were observed when hepatocytes from rats pretreated with phenobarbital (B1680315) were used researchgate.netnih.gov. This further supports the role of metabolic activation, potentially involving cytochrome P450 enzymes induced by phenobarbital, in the genotoxic effects of this compound.
The genotoxic activity of related anthraquinones, such as lucidin, has been linked to the formation of DNA adducts. Lucidin is reported to form adducts with adenine (B156593) and guanine (B1146940) under physiological conditions, with higher reactivity observed with adenine wur.nl. These adducts are identified as products of a reaction at the benzylic position of lucidin with a nitrogen atom of the DNA base wur.nl. Given the structural similarity, it is plausible that this compound may undergo similar metabolic activation leading to DNA adduct formation, contributing to its observed mutagenicity, although this specific process for this compound was not explicitly detailed in the provided text.
Comparative Analysis of Toxicological Profiles with Parent Lucidin and Other Anthraquinones
Comparative studies have assessed the toxicological profiles, particularly mutagenicity, of this compound alongside its parent compound, lucidin, and other anthraquinone (B42736) derivatives. Lucidin and this compound have been identified as the main mutagenic anthraquinones present in certain plant species tno.nl.
In the Salmonella mutagenicity assay, this compound demonstrated mutagenic activity that was dependent on the presence of metabolic activation (S9 mix) researchgate.netnih.gov. In contrast, lucidin was found to be mutagenic in several Salmonella typhimurium strains even without metabolic activation, and its mutagenicity was further increased with the addition of rat liver S9 mix researchgate.netnih.gov. This suggests differences in the metabolic requirements for the mutagenic activity of the two compounds.
Quantitative comparisons in Salmonella strain TA100 with microsomes showed that Lucidin and its 2-ethyl ether (this compound) yielded high revertant values, with values of 70 and 82 revertants per nmol, respectively researchgate.netresearchgate.net. This indicates that both compounds are potent mutagens under conditions of metabolic activation.
Research has also highlighted that certain 1,3-dihydroxyanthraquinones substituted with a methyl or hydroxymethyl group at the C-2 position, including lucidin and this compound (also referred to as ibericin), showed mutagenic effects tno.nl. Conversely, other anthraquinones with different functional groups at C-2, such as the carboxylic acids pseudopurpurin (B1200002) and munjistin, the aldehyde nordamnacanthal, and purpurin, have no reported mutagenic properties tno.nl. Some anthraquinones, like rubiadin, display mutagenicity only after metabolic activation by S9 liver cells tno.nl.
Comparative cytotoxicity studies on related compounds, such as lucidin methyl ether (lucidin-ω-methyl ether) and xanthopurpurin, against cancer cell lines (MDA-MB-231) and normal cells (MDCK) have shown selective toxicity towards cancer cells at lower concentrations researchgate.netd-nb.info. While these findings pertain to a closely related analog, they suggest that structural variations within the anthraquinone class can influence their selective toxicity profiles.
The comparative data underscore that the presence and nature of substituents on the anthraquinone core, as well as the requirement for metabolic activation, play significant roles in determining the mutagenic potential of these compounds. This compound, like its parent compound lucidin, is a recognized mutagen, with its activity being notably dependent on metabolic transformation.
| Compound Name | PubChem CID | Mutagenicity (Salmonella) | Metabolic Activation (S9) Required |
| This compound | 28578 | Mutagenic | Yes researchgate.netnih.gov |
| Lucidin | 10163 | Mutagenic | No, increased with S9 researchgate.netnih.gov |
| Rubiadin | 119580 | Mutagenic | Yes tno.nl |
| Pseudopurpurin | 5281782 | Not reported mutagenic | Not applicable |
| Munjistin | 165138 | Not reported mutagenic | Not applicable |
| Nordamnacanthal | 118760 | Not reported mutagenic | Not applicable |
| Purpurin | 10477 | Not reported mutagenic | Not applicable |
| Anthraquinone | 6780 | - | - |
| Ethyl Ether | 3283 | Negative | No nih.gov |
| Lucidin methyl ether | 97151 | Mutagenic | - |
| Xanthopurpurin | 5280457 | - | - |
Advanced Analytical Methodologies for Research
Chromatographic Separation and Identification Techniques
Chromatography plays a crucial role in separating lucidin (B1675361) ethyl ether from other compounds present in research samples, such as plant extracts. Coupled with sensitive detectors, these techniques allow for both the identification and quantification of the compound.
HPLC and its higher-resolution counterpart, UHPLC, coupled with Diode Array Detection (DAD), are fundamental tools in the analysis of lucidin ethyl ether. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. The DAD detector simultaneously acquires UV/Vis absorption spectra across a range of wavelengths, providing valuable information for compound identification and purity assessment.
Research has demonstrated the effectiveness of HPLC-DAD in detecting this compound in ethanol (B145695) extracts of Rubia tinctorum wikipedia.orgwikipedia.orgwikipedia.org. When ethanol is used as the extraction solvent at reflux temperatures, lucidin-ω-ethyl ether has been identified as one of the resulting compounds wikipedia.orgwikipedia.org. HPLC chromatograms obtained at a detection wavelength of 254 nm have shown the presence of lucidin-ω-ethyl ether alongside other anthraquinones like lucidin primeveroside, ruberythric acid, and alizarin (B75676) wikipedia.orgwikipedia.org.
Specific HPLC conditions reported include the use of a Phenomenex Hyperclone C18 column (5-µm particle size, 250 mm x 4.6 mm I.D.) with a gradient elution system employing water with 0.1% trifluoroacetic acid (solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (solvent B) wikipedia.org. The flow rate was maintained at 1.0 mL/minute, and detection was performed at 254 nm wikipedia.org.
UHPLC-DAD offers advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional HPLC fishersci.se. While specific UHPLC-DAD parameters solely for this compound were not detailed in the provided context, UHPLC systems like the Agilent 1290 Infinity UHPLC with DAD have been utilized for the analysis of related compounds, with detection also commonly performed at 254 nm wikipedia.org. The application of UHPLC-DAD to this compound analysis would likely follow similar principles, aiming for optimized separation and detection within shorter analysis times.
Despite its detection by HPLC methods, the definitive identification of this compound on HPLC chromatograms can be challenging, particularly when authentic standards are unavailable wikipedia.orgthegoodscentscompany.com. Tentative assignments have been made based on mass data, with suggestions that small peaks eluting after a certain retention time could correspond to this compound wikipedia.orgthegoodscentscompany.com.
Mass spectrometry is an indispensable technique for the unequivocal identification and structural elucidation of this compound. When coupled with chromatography (HPLC-MS, LC-MS, HPLC-DAD-MS), MS provides information on the molecular weight and fragmentation pattern of eluting compounds, allowing for their positive identification.
Studies have employed LC-MS and HPLC-MS to identify anthraquinones, including this compound, in complex extracts wikipedia.orgnih.govwikidata.org. The identification is based on matching the observed mass-to-charge ratio (m/z) and fragmentation pattern to known data or predicted structures. For this compound, a mass of m/z = 297 has been reported using LC-MS analysis of Rubia tinctorum extracts obtained with ethanol wikipedia.org. Another study using UV-Vis and mass spectrometry reported an m/z of 298 for lucidin-ω-ethyl ether wikipedia.orgwikipedia.org. The difference in reported m/z values (297 vs 298) likely corresponds to different ionization modes or adduct formation.
Electrospray ionization (ESI) is a common ionization technique used in conjunction with HPLC-MS for anthraquinones, and both positive and negative ion modes can be employed to obtain complementary fragmentation information nih.gov. The fragmentation patterns observed in MS experiments provide crucial structural details, helping to confirm the presence of the ethyl ether group and the anthraquinone (B42736) core.
Advanced MS techniques, such as data-independent tandem mass spectrometry (HDMS^E), when coupled with UPLC, have been shown to be powerful for the structural elucidation of ether-linked lipids by generating multi-dimensional data (retention time, accurate mass, drift time, and diagnostic product ions) labdisposable.com. While this specific example pertains to lipids, the principle of using advanced MS for detailed structural characterization of ether compounds is directly applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for analyzing volatile and semi-volatile compounds in complex mixtures. In the context of madder root analysis, GC-MS has been employed for the identification and quantification of various constituents, including anthraquinones nih.gov.
The identification of anthraquinones in madder root extracts has been performed using both GC-MS and HPLC-MS, with identification based on their fragmentation patterns nih.gov. GC-MS is particularly useful for analyzing samples after hydrolysis, which can break down glycosides into their aglycon forms, making them more amenable to GC analysis.
While the search results confirm the application of GC-MS in the analysis of madder root constituents and the identification of anthraquinones within these complex mixtures nih.gov, specific details regarding the GC-MS analysis or fragmentation pattern of this compound itself were not extensively provided. However, its presence as an ethoxy derivative suggests it could be amenable to GC-MS analysis, particularly if appropriately derivatized to enhance volatility and improve chromatographic behavior. GC-MS is also a standard technique for analyzing other classes of ether compounds in complex matrices fishersci.ca.
Mass Spectrometry (MS) Applications for Structural Elucidation and Detection
Spectroscopic Characterization for Definitive Structural Assignments
Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatography and mass spectrometry.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, is a definitive technique for determining the complete molecular structure of organic compounds. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the connectivity of atoms and the chemical environment within the molecule.
¹H NMR spectroscopy provides information about the types, number, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum are used to assign specific protons to different parts of the molecular structure wikidata.org. ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, with chemical shifts providing information about the hybridization and electronic environment of the carbons metabolomicsworkbench.orguni.lu. Broadband decoupling is commonly used in ¹³C NMR to simplify spectra by collapsing multiplets into singlets, making it easier to count the number of distinct carbon environments metabolomicsworkbench.orguni.lu.
NMR spectroscopy, including both ¹H and ¹³C NMR, has been widely used for the structural elucidation and confirmation of anthraquinones isolated from Rubia tinctorum and related plant species wikipedia.orgwikipedia.orgthegoodscentscompany.comwikidata.orgwikidata.orgfishersci.ie. Typical solvents for NMR analysis of these compounds include deuterated solvents such as DMSO-d6 wikipedia.org.
While the provided search results confirm the importance and application of ¹H and ¹³C NMR in the characterization of related anthraquinones and other compounds from madder, specific, detailed ¹H and ¹³C NMR spectral data (e.g., chemical shifts, coupling constants) explicitly assigned to this compound were not found within these results. However, researchers characterizing isolated this compound would routinely employ these NMR techniques to confirm its structure.
Ultraviolet-Visible (UV/Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a compound. The UV/Vis spectrum of a compound is characteristic of its chromophore (the part of the molecule responsible for light absorption) and can be used for identification and quantitative analysis.
HPLC-DAD systems are capable of acquiring online UV/Vis spectra of eluting peaks, providing instantaneous spectroscopic data for separated compounds wikipedia.orgwikipedia.org. This is particularly useful in the analysis of complex mixtures where multiple compounds elute closely.
Lucidin-ω-ethyl ether has a reported maximum absorbance (λmax) at 412 nm wikipedia.orgwikipedia.org. This characteristic absorption maximum in the visible region contributes to the color properties associated with madder extracts and helps distinguish it from other anthraquinones that may have slightly different λmax values wikipedia.orgwikipedia.org. For instance, lucidin primeveroside has a λmax at 406 nm, ruberythric acid at 415 nm, and alizarin at 430 nm wikipedia.orgwikipedia.org.
UV/Vis spectroscopy is also applied in the broader analysis and characterization of dyes and their degradation citeab.com. General practices for quantitative UV-Vis analysis involve considerations for solvents and their UV cutoff wavelengths; ethyl ether itself has a UV cutoff at 220 nm wikipedia.org.
The UV/Vis spectrum of this compound, particularly its λmax, serves as an important piece of evidence for its identification when analyzed by techniques such as HPLC-DAD.
Fourier-Transform Infrared (FTIR) Spectroscopy
X-ray Crystallography for High-Resolution Structural Confirmation (e.g., related anthraquinones)
X-ray crystallography is a powerful technique that provides definitive, high-resolution three-dimensional structural information about crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal lattice, the precise positions of atoms within the molecule can be determined. While a specific crystal structure for this compound was not found in the immediate search results, X-ray crystallography has been successfully applied to determine the structures of related anthraquinones and even a glycoside containing an anthraquinone moiety, lucidin primeveroside, isolated from Rubia tinctorum. fishersci.ateurekaselect.com The crystal structure of lucidin primeveroside provided the first known example of such a glycoside structure and helped elucidate its molecular packing and interactions. fishersci.ateurekaselect.com
Challenges in Standard Acquisition and Analytical Confirmation
One of the significant challenges associated with the research and analysis of this compound lies in its nature as an extraction artifact rather than a primary natural product. fishersci.atnih.govuni.lubiosynth.com This often means it is present in complex mixtures extracted from plant material, making its isolation in a pure form challenging. Research indicates that attempts to successfully isolate and fully analyze this compound using various analytical techniques have sometimes proved unsuccessful, although the compound has been previously isolated, characterized, and tested. fishersci.at
Furthermore, the acquisition of authentic standards for this compound can be difficult. Reports indicate that authentic standards were not commercially available in some instances, which hinders definitive identification based solely on techniques like HPLC. In such cases, identification may be tentatively assigned based on mass spectrometry data and comparison with literature findings, but full confirmation without a reference standard or a complete set of spectroscopic data can be problematic. The complexity of madder root extracts, containing numerous anthraquinone compounds and other molecules, further compounds the challenge of isolating and confirming the presence and structure of minor or artifactual components like this compound. uni.lu
Structure Activity Relationships of Lucidin Ethyl Ether and Anthraquinone Analogues
Impact of the Ethyl Ether Group on Biological Activities and Interactions
Lucidin (B1675361) ethyl ether has been investigated for various potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai These properties suggest potential applications in the development of pharmaceuticals or therapeutic agents. ontosight.ai The compound is also being explored for its ability to inhibit the growth of certain pathogens or modulate immune responses. ontosight.ai The presence and position of the ethyl ether group are key structural features that contribute to these observed activities, differentiating it from its parent compound, lucidin, and other derivatives.
Comparative Analysis with Lucidin, Lucidin Methyl Ether, and Other Derivatives
Comparing the biological activities of lucidin ethyl ether with those of related anthraquinones like lucidin and lucidin methyl ether provides insights into the role of the ether group and the length of the alkyl chain. Lucidin is a natural product from which this compound is derived. ontosight.ai Lucidin methyl ether is another ether derivative.
Research indicates that this compound, along with other anthraquinones such as lucidin-omega-butyl ether and 1,3-dihydroxy-2-methylanthraquinone, have been isolated from plants and their antimicrobial activities evaluated in terms of SAR. researchgate.net The formation of this compound and lucidin methyl ether can occur as artifacts during extraction processes using ethanol (B145695) or methanol (B129727), highlighting their close structural relationship to lucidin. researchgate.net
While specific comparative data on the biological activities of this compound, lucidin, and lucidin methyl ether is not extensively detailed in the provided snippets, the mention of their co-occurrence and evaluation in SAR studies researchgate.netresearchgate.net suggests that the nature of the substituent at the omega position (hydroxymethyl in lucidin, methoxymethyl in lucidin methyl ether, and ethoxymethyl in this compound) plays a role in their differing biological profiles. For example, a study on Morinda angustifolia root extract evaluated the antimicrobial activity of several anthraquinones, including lucidin-omega-ethyl ether and lucidin-omega-butyl ether, alongside other derivatives, indicating a focus on how these structural variations impact activity. researchgate.netresearchgate.net
Elucidation of Structural Determinants for Genotoxicity
Some anthraquinones, including lucidin and rubiadin, are considered highly genotoxic compounds. unikl.edu.my The genotoxic potential of anthraquinones can be related to their structural features, particularly the presence of hydroxyl groups and their positions on the anthraquinone (B42736) core, as well as modifications like the hydroxymethyl or methyl group at the C-2 position. researchgate.net
This compound has been identified as a mutagenic compound, and its formation as an artifact during extraction with ethanol has been noted. researchgate.net This suggests that the ethoxymethyl group in this compound, derived from the hydroxymethyl group of lucidin, may contribute to its genotoxic properties. The ease with which the OH group at the CH2OH substituent in lucidin can be lost, leading to the formation of ether artifacts like this compound, is attributed to the electron-donating hydroxyl groups at the ortho carbon atoms, resulting in a quinone methide intermediate. researchgate.net This structural lability and the resulting intermediates may play a role in the genotoxic mechanism.
Structure-Antimicrobial Activity Correlations
Studies have investigated the antimicrobial activity of this compound and other anthraquinone derivatives. Lucidin omega-ethyl ether has been isolated from Prismatomeris filamentosa and shown to possess some antibacterial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com
The antimicrobial activity of anthraquinones is influenced by their structural diversity. researchgate.net While this compound exhibits some activity, other anthraquinones from the same plant source, like 1,8-dihydroxy-2-methyl-3,7-dimethoxyanthraquinone, have demonstrated more significant antimicrobial activity against a range of bacteria and fungi. researchgate.net This suggests that specific substitution patterns on the anthraquinone core, beyond just the ethyl ether group, are critical determinants of antimicrobial potency and spectrum. The rigid planar structure of anthraquinones can affect their water solubility, which in turn impacts their activity. researchgate.net Proposed mechanisms of action for anthraquinones include inhibiting biofilm formation, disrupting cell walls, inhibiting endotoxins, blocking nucleic acid and protein synthesis, and interfering with energy metabolism. researchgate.net
Current Research Gaps and Future Perspectives for Lucidin Ethyl Ether
Deepening Mechanistic Elucidation of Biological Effects
Current research has indicated potential biological activities for Lucidin (B1675361) ethyl ether, such as antibacterial properties medchemexpress.com. However, the precise molecular mechanisms underlying these effects are not yet fully elucidated ontosight.ai. For instance, while some studies on related anthraquinones have explored interactions with targets like tyrosine kinases or the Wnt/β-catenin pathway, the specific interactions and downstream effects of Lucidin ethyl ether require dedicated investigation researchgate.netnih.gov. Future research should focus on identifying the direct molecular targets of this compound within biological systems. This could involve a combination of in vitro experiments, such as enzyme assays and receptor binding studies, and cell-based assays to observe cellular responses and signaling pathway modulation. Understanding these mechanisms at a deeper level is essential for predicting its effects and developing potential therapeutic strategies.
Comprehensive Investigation of In Vivo Metabolic Pathways
Information regarding the in vivo metabolic fate of this compound is limited iarc.fr. Studies on related anthraquinones suggest that metabolism can involve processes like glucuronidation and sulfation, and that metabolic activation might play a role in their biological effects iarc.frnih.gov. However, the specific metabolic pathways, enzymes involved, and resulting metabolites of this compound in living organisms are not well-characterized. A comprehensive investigation of its in vivo metabolism is a critical research gap. This would involve administering this compound to animal models and analyzing biological samples (e.g., plasma, urine, feces, tissues) using advanced analytical techniques such as UPLC-ESI-Q-TOF/MS to identify and quantify metabolites researchgate.netresearchgate.net. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for assessing its bioavailability, half-life, and potential for accumulation or interaction with other compounds.
Exploration of Novel Biological Targets and Therapeutic Potential
While some potential activities like antibacterial effects have been noted for this compound medchemexpress.com, its full spectrum of biological targets and therapeutic potential remains largely unexplored ontosight.airesearchgate.net. Research on other anthraquinones has revealed diverse activities, including anti-inflammatory and antioxidant effects ontosight.ainih.gov. Future research should aim to broadly explore novel biological targets for this compound. This could involve high-throughput screening assays against a wide range of biological targets, such as enzymes, receptors, and ion channels. Furthermore, investigating its effects in various cell-based models and relevant disease models could reveal potential therapeutic applications beyond currently explored areas. For example, given the diverse activities of anthraquinones, exploring its potential in areas like autoimmune disorders or other inflammatory conditions could be fruitful nih.gov.
Development of Robust and Standardized Analytical Protocols for Quantitative Research
The accurate and reproducible quantification of this compound in various matrices (e.g., plant extracts, biological samples) is essential for robust research researchgate.netwhiterose.ac.uk. While analytical methods like HPLC have been used for the analysis of anthraquinones, standardized and validated protocols specifically for this compound are needed nih.govresearchgate.netwhiterose.ac.uk. A research gap exists in developing and validating robust analytical methods, such as HPLC-UV/DAD or GC-MS, that can reliably identify and quantify this compound researchgate.net. This includes establishing standardized extraction procedures from different sources and validating the methods for sensitivity, specificity, accuracy, and precision in various sample types. Such standardized protocols are crucial for comparative studies, pharmacokinetic investigations, and quality control of materials containing this compound.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying lucidin ethyl ether in plant tissues?
this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (λmax = 412 nm) and mass spectrometry ([M-H]⁻; m/z = 298) . Quantification requires calibration curves based on purified standards. Comparative studies in Rubia tinctorum callus cultures show that stable isotope dilution assays (SIDAs) improve accuracy when distinguishing this compound from structurally similar anthraquinones like alizarin and purpurin .
Q. How can researchers optimize solvent systems for extracting this compound from plant material?
Ethanol at reflux temperatures (70–80°C) is effective for extracting this compound, as demonstrated in Rubia tinctorum studies . However, solvent polarity must be balanced to minimize co-extraction of non-target compounds. Sequential extraction with ethyl ether or dichloromethane may improve purity, though yields may vary depending on tissue type (e.g., fresh leaves vs. dried rhizomes) .
Advanced Research Questions
Q. What experimental designs address conflicting reports of this compound abundance in different plant tissues?
Contradictions arise from tissue-specific biosynthesis. For example, this compound is absent in control leaves but accumulates in callus cultures (1320-fold higher than in rhizomes) . To resolve discrepancies, use longitudinal studies tracking temporal accumulation patterns (e.g., HPLC analysis at 4-day intervals) and compare transcriptomic data to identify enzymes like O-methyltransferases that regulate tissue-specific biosynthesis .
Q. How can metabolic pathways of this compound be elucidated in plant models?
Isotopic labeling (e.g., ¹³C-glucose tracer experiments) combined with LC-MS/MS can map precursor-product relationships. Evidence from Rubia tinctorum suggests this compound synthesis peaks during late-stage callus development (days 8–10), correlating with upregulated shikimate pathway genes . Knockout mutants of putative biosynthetic genes (e.g., CYP450s) can further validate pathway steps .
Q. What methodologies are suitable for assessing the genotoxic risks of this compound in pharmacological studies?
Ames tests using Salmonella typhimurium strains (TA98, TA100) are recommended for mutagenicity screening. This compound’s genotoxicity is dose-dependent, with IC₅₀ values calculated via comet assays in human hepatocyte lines . For in vivo models, zebrafish embryos exposed to this compound show teratogenic effects at concentrations >50 µM, necessitating rigorous dose-response validation .
Methodological Considerations
Q. How should researchers handle peroxidation risks when storing this compound solutions?
this compound, like other ethers, forms explosive peroxides upon prolonged exposure to oxygen. Store solutions under nitrogen at –20°C with 0.1% BHT (butylated hydroxytoluene) as an antioxidant. Regularly test for peroxides using iodide-starch strips, and discard samples if peroxide levels exceed 0.1% .
Q. What statistical approaches are appropriate for analyzing time-series data on this compound accumulation?
Multivariate ANOVA or mixed-effects models account for temporal autocorrelation in longitudinal datasets. For example, biphasic accumulation patterns in callus cultures (peaks at days 5 and 10) were analyzed using segmented regression to identify inflection points . Pairwise comparisons (e.g., Tukey’s HSD) can differentiate means between tissue types .
Ethical and Safety Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use fume hoods for all procedures due to its volatility and potential respiratory irritation (TLV = 400 ppm) . Emergency protocols should include decontamination with 10% ethanol for spills and immediate oxygen administration for inhalation exposure . Institutional review boards (IRBs) require Material Safety Data Sheets (MSDS) and genotoxicity risk assessments prior to approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
